molecular formula C10H11BrO B8454531 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No. B8454531
M. Wt: 227.10 g/mol
InChI Key: JYXFXTKREIMIDI-UHFFFAOYSA-N
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Patent
US07855201B2

Procedure details

To a solution of 12.7 g (33 mmol) of 1,4-dibromo-2-(4-bromobutoxy)benzene in 220 mL of anhydrous tetrahydrofuran and 55 mL of hexane under nitrogen cooled in a dry ice/acetone bath was added dropwise 14.5 mL (36.3 mmol, 1.1 equiv) of 2.5M n-butyllithium in tetrahydrofuran, keeping the internal temperature <−70° C. The mixture was stirred with cooling for 30 minutes, then at ambient temperature. After 5 hours, 220 mL of water was added and the layers were separated. The aqueous layer was extracted with 2×160 mL of ether. The combined organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to give 7.7 g of a yellow oil. Purification by flash chromatography (5-20% ethyl acetate in hexanes) gave the product as a yellow oil. MS (m+1)=228.1; 1H NMR (400 MHz, CDCl3) 7.15 (d, 1H, J 2 Hz), 7.09 (m, 1H), 6.99 (d, 1H, J 8 Hz), 4.01 (m, 2H), 2.76 (m, 2H), 1.96 (m, 2H), 1.71 (m, 2H).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
220 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[O:9][CH2:10][CH2:11][CH2:12][CH2:13]Br.C([Li])CCC.O>O1CCCC1.CCCCCC>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[CH2:13][CH2:12][CH2:11][CH2:10][O:9][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)OCCCCBr
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
55 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
220 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature <−70° C
TEMPERATURE
Type
TEMPERATURE
Details
with cooling for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 2×160 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC2=C(CCCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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